molecular formula C18H15N3OS2 B3563202 N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B3563202
M. Wt: 353.5 g/mol
InChI Key: KEZIMDCZWKWXSZ-UHFFFAOYSA-N
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Description

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a cyanophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a cyanophenyl halide.

    Attachment of Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-[(2-methylpropyl)sulfanyl]propanamide
  • N-(3-cyanophenyl)-2-[(2-methylpropyl)sulfanyl]propanamide

Uniqueness

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-2-17(22)20-14-7-8-15-16(9-14)24-18(21-15)23-11-13-6-4-3-5-12(13)10-19/h3-9H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIMDCZWKWXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
Reactant of Route 6
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N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

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